molecular formula C24H21N3O3S B11479848 4-(methoxymethyl)-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

4-(methoxymethyl)-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

Cat. No.: B11479848
M. Wt: 431.5 g/mol
InChI Key: RNFMFVFXGFFIJD-UHFFFAOYSA-N
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Description

5-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides under palladium catalysis, providing mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE apart is its unique combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

5-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]-3-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C24H21N3O3S/c1-15-12-17(14-28-2)21-22(27-10-4-5-11-27)23(31-24(21)25-15)20-13-19(26-30-20)16-6-8-18(29-3)9-7-16/h4-13H,14H2,1-3H3

InChI Key

RNFMFVFXGFFIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=CC(=NO3)C4=CC=C(C=C4)OC)N5C=CC=C5)COC

Origin of Product

United States

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